
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one, also known as DPI, is a chemical compound that has been extensively studied for its potential use in scientific research. DPI is a selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including signal transduction, gene expression, and cell growth.
科学的研究の応用
Pharmacological Research
This compound is part of a class of molecules that exhibit significant biological and pharmacological properties. It’s closely related to structures found in compounds known for anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities . The core structure, 3,4-dihydroisoquinolinone, is a pharmacophore widely used in various drug candidates due to its suitable size and moderate polarity.
Drug Discovery
The compound’s structure allows for the introduction of substituents at the 3-position, which generally improves biostability . This feature is crucial in drug discovery as it prevents oxidation and enhances the molecule’s durability within biological systems.
Cheminformatics
In cheminformatics, the compound’s physicochemical properties, drug-likeness, and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are of interest. These characteristics are essential for the early stages of drug development and for understanding the compound’s behavior in biological systems .
Natural Product-Based Drug Discovery
The compound is also relevant in the context of natural product-based drug discovery. It can be used as a scaffold for developing new drugs, especially considering the wealth of information available from traditional medicine systems like Ayurveda, which often utilize similar structures .
Synthetic Chemistry
Synthetic chemists value this compound for its versatility. It serves as a starting point for synthesizing various N-alkylated 3,4-dihydroisoquinolinone derivatives, which can lead to the creation of new molecules with potential therapeutic effects .
Anticancer Research
Some derivatives of this compound class have shown effectiveness in suppressing the growth of prostate cancer cell lines, both androgen-dependent and androgen-independent, that express the androgen receptor . This suggests potential applications in anticancer research.
Molecular Scaffold Analysis
The compound’s molecular scaffold is useful for analyzing chemical similarity, which is a key aspect in the design of compounds with desired biological activities. Researchers can explore variations of this scaffold to discover new bioactive molecules .
Therapeutic Action Elucidation
Finally, the compound can be used in systems-level approaches to elucidate mechanistic links between phytochemicals of Indian medicinal plants and their therapeutic action. This is particularly relevant for integrating traditional knowledge with modern pharmacology .
特性
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c26-23(12-6-9-19-7-2-1-3-8-19)25-16-14-22(18-25)24-15-13-20-10-4-5-11-21(20)17-24/h1-5,7-8,10-11,22H,6,9,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQOVPYGOCDIGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

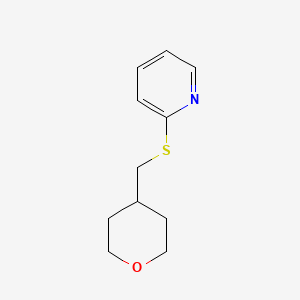
![6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3012629.png)
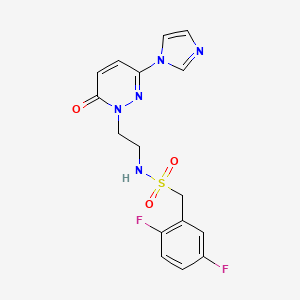


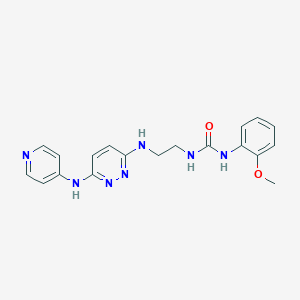
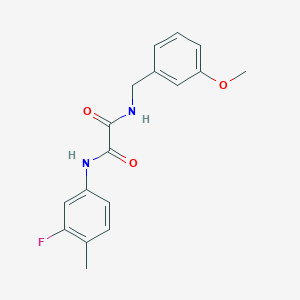
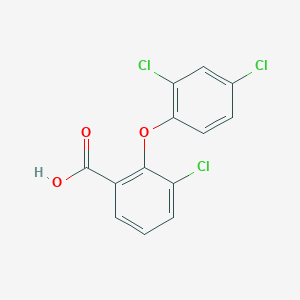
![6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012641.png)
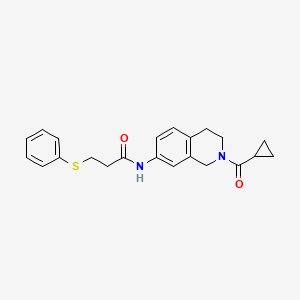
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide](/img/structure/B3012643.png)
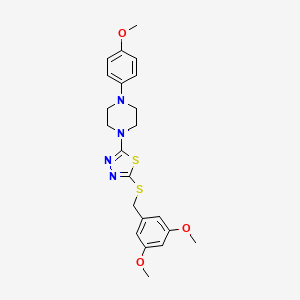
![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3012645.png)
